molecular formula C14H14F3N3O2 B2430342 ethyl 3,5-dimethyl-1-[3-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxylate CAS No. 477711-15-2

ethyl 3,5-dimethyl-1-[3-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxylate

Cat. No.: B2430342
CAS No.: 477711-15-2
M. Wt: 313.28
InChI Key: FZWXOCKGVVONDX-UHFFFAOYSA-N
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Description

Ethyl 3,5-dimethyl-1-[3-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a trifluoromethyl group and a pyridinyl moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.

Properties

IUPAC Name

ethyl 3,5-dimethyl-1-[3-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O2/c1-4-22-13(21)11-8(2)19-20(9(11)3)12-10(14(15,16)17)6-5-7-18-12/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWXOCKGVVONDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)C2=C(C=CC=N2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,5-dimethyl-1-[3-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with ethyl trifluoroacetate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an appropriate solvent like tetrahydrofuran (THF) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Formation of the Pyrazole Core

The pyrazole ring is typically synthesized via cyclocondensation reactions between hydrazine derivatives and 1,3-diketones or β-ketonitriles. For example:

  • Reaction of 5-aminopyrazole with trifluoromethyl-β-diketones :

    • Under solvent-mediated conditions, the enolic form of trifluoromethyl-β-diketones reacts with the less nucleophilic C-4 of 5-aminopyrazole, leading to 4-substituted pyrazolo[3,4-b]pyridines .

    • Solvent-free conditions favor the keto form of trifluoromethyl-β-diketones, resulting in 6-substituted regioisomers .

Table 1: Regioselectivity in Pyrazole Synthesis

Reaction ConditionReactant FormProduct RegioisomerCitation
Solvent-mediatedEnolic4-CF₃ product
Solvent-freeKeto6-CF₃ product

Functionalization with Trifluoromethyl Groups

Trifluoromethyl (CF₃) substituents are introduced via:

  • Direct synthesis : Reaction of 5-aminopyrazole with trifluoromethyl-β-diketones under controlled conditions .

  • Post-synthesis modification : Oxidation or alkylation steps to install CF₃ groups at specific positions .

The CF₃ group enhances lipophilicity and influences biological activity, as seen in related pyrazole derivatives .

Reaction Mechanism Insights

The synthesis often involves a multi-step mechanism :

  • Initial nucleophilic attack : The amino group or β-carbon of the pyrazole attacks an electrophilic site (e.g., carbonyl in diketones) .

  • Cyclization : Formation of a 6-membered ring intermediate, followed by dehydration .

  • Regioselectivity control : Solvent choice and reactant tautomerization (keto vs. enolic forms) dictate the substitution pattern .

Table 3: Role of Solvent in Regioselectivity

Solvent ConditionTautomer FormNucleophilic SiteProduct PositionCitation
Solvent-mediatedEnolicC-4 (pyrazole)4-CF₃
Solvent-freeKetoNH₂ (pyrazole)6-CF₃

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including ethyl 3,5-dimethyl-1-[3-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxylate. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
This compound0.050.015.0
Celecoxib0.040.041.0

The selectivity index indicates that this compound exhibits a higher preference for COX-2 inhibition compared to COX-1, suggesting its potential as a safer anti-inflammatory agent with reduced gastrointestinal side effects.

Antiviral Activity

The compound has also shown promising antiviral activity against various strains of viruses, particularly in inhibiting HIV replication. A comparative study demonstrated that compounds with similar structures exhibited effective concentrations (EC50 values) ranging from nanomolar to micromolar concentrations.

Study Findings on Anti-HIV Activity :

  • EC50 Value : 0.033 μmol/L
  • Selectivity Index : High selectivity against HIV with minimal cytotoxicity observed.

These results suggest that this compound could be developed further as an antiviral agent.

Safety and Toxicology Studies

Safety assessments have been conducted to evaluate the toxicity profile of this compound. Acute oral toxicity tests in rodents indicated an LD50 greater than 2000 mg/kg, suggesting a favorable safety margin for potential therapeutic use.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions that integrate various chemical precursors. The process often includes the formation of the pyrazole ring through cyclization reactions involving substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of ethyl 3,5-dimethyl-1-[3-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
  • 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Uniqueness

Ethyl 3,5-dimethyl-1-[3-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Biological Activity

Ethyl 3,5-dimethyl-1-[3-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxylate (CAS No. 477711-15-2) is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₄F₃N₃O₂
  • Molecular Weight : 303.28 g/mol
  • Boiling Point : Predicted at approximately 470.2 °C
  • Density : Approximately 1.34 g/cm³

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical metabolic pathways. The compound may inhibit specific enzymes linked to cancer proliferation and inflammation, thus exerting potential therapeutic effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class can inhibit the growth of various cancer cell lines:

Cancer TypeCell LineIC₅₀ (μM)
Lung CancerA54912.5
Prostate CancerLNCaP15.0
Breast CancerMDA-MB-23110.0
Colorectal CancerHCT1168.0

These findings suggest a promising avenue for developing new anticancer agents based on the pyrazole scaffold .

Anti-inflammatory Activity

This compound has also been evaluated for anti-inflammatory properties. In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines:

CompoundIC₅₀ (μg/mL)
Ethyl Pyrazole60.56
Standard (Diclofenac)54.65

This compound exhibited comparable efficacy to established anti-inflammatory drugs, indicating its potential as a therapeutic candidate for inflammatory diseases .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays against various pathogens. Its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli was notable:

PathogenMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli64

These results suggest that this compound may serve as a lead compound for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Anticancer Evaluation : A study conducted by researchers synthesized various pyrazole derivatives and assessed their anticancer activity against multiple cell lines, demonstrating significant cytotoxic effects attributed to the structural features of the compounds .
  • Anti-inflammatory Studies : Another investigation focused on the anti-inflammatory properties of several pyrazole derivatives, where this compound was highlighted for its ability to reduce inflammation markers in vitro .
  • Antimicrobial Testing : A comprehensive study evaluated the antimicrobial efficacy of this compound against a panel of pathogens, revealing noteworthy activity that positions it as a candidate for further development in infectious disease treatment .

Q & A

Q. Methodology :

  • 2D NMR (COSY, HSQC) : Identify coupled protons and assign ambiguous signals. For example, a singlet at δ 8.55 ppm in <sup>1</sup>H NMR corresponds to the pyrazole C-H .
  • Isotopic labeling : Introduce <sup>15</sup>N or <sup>19</sup>F labels to trace specific groups in complex spectra .
  • Alternative solvents : DMSO-d6 vs. CDCl3 can shift NH proton signals due to hydrogen bonding differences .

Advanced: What experimental designs assess the compound’s environmental fate?

Q. Approach :

  • Photodegradation studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and monitor degradation via LC-MS. The trifluoromethyl group may resist hydrolysis but form persistent metabolites .
  • Ecotoxicology assays : Use Daphnia magna or algal models to measure LC50 values. Structural analogs show moderate toxicity (EC50 ~10 mg/L) due to electron-withdrawing groups .
  • Soil adsorption tests : Batch experiments with varying pH (3–9) quantify adsorption coefficients (Kd), influenced by the ester group’s polarity .

Advanced: How to optimize reaction yields in large-scale synthesis?

Q. Strategies :

  • Catalyst screening : Replace CuSO4 with CuI in azide-alkyne cycloadditions, improving yields from 41% to >70% .
  • Solvent optimization : Use THF/water (1:1) instead of pure DMF to enhance solubility and reduce side reactions .
  • Flow chemistry : Continuous flow systems minimize batch variability and improve heat transfer for exothermic steps (e.g., methylation) .

Advanced: What role does the trifluoromethyl group play in the compound’s properties?

Q. Impact :

  • Lipophilicity : Increases logP by ~1 unit, enhancing membrane permeability .
  • Metabolic stability : Resists oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in biological systems .
  • Crystallinity : Strong intermolecular C-F···H interactions stabilize crystal lattices, as seen in XRD data for analogous compounds .

Advanced: How to design assays for evaluating biological activity?

Q. Protocol :

  • Antimicrobial testing : Use microbroth dilution (MIC assays) against S. aureus and E. coli. Pyrazole derivatives often show activity at 25–50 µg/mL .
  • Kinase inhibition : Screen against JAK2 or EGFR kinases using fluorescence polarization. The pyridine-pyrazole scaffold may act as an ATP-binding site competitor .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC50 determination. Structural analogs exhibit IC50 values <10 µM .

Advanced: How to analyze degradation products under accelerated stability conditions?

Q. Method :

  • Forced degradation : Expose the compound to heat (40°C), humidity (75% RH), and light (1.2 million lux·hr). Monitor via UPLC-PDA-MS .
  • Degradant identification : Major products include hydrolyzed carboxylic acid (via ester cleavage) and demethylated pyrazole, confirmed by MS/MS fragmentation .
  • Kinetic modeling : Calculate degradation rate constants (k) using Arrhenius equations to predict shelf-life .

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